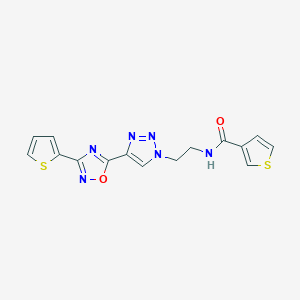

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide

Descripción

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide is a multifaceted compound that has piqued the interest of scientists due to its unique structural attributes

Propiedades

IUPAC Name |

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O2S2/c22-14(10-3-7-24-9-10)16-4-5-21-8-11(18-20-21)15-17-13(19-23-15)12-2-1-6-25-12/h1-3,6-9H,4-5H2,(H,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIILEYZOXZCOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide typically involves a multi-step process. This process might include the formation of intermediate compounds through cycloaddition reactions, condensation, and amide bond formation. For example, the synthesis could start with the formation of the 1,2,4-oxadiazole ring by cyclization of suitable precursors under controlled conditions. Following this, the triazole ring can be introduced via a Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry). The final thiophene ring is then incorporated through nucleophilic substitution or similar reactions.

Industrial Production Methods

While specific industrial production methods for this compound may vary, they generally scale up the laboratory procedures with considerations for efficiency and cost-effectiveness. Utilizing automated synthesis reactors and optimizing reaction conditions are common strategies to enhance yield and purity in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions:

Oxidation: : The thiophene rings can be oxidized under specific conditions.

Reduction: : The oxadiazole moiety might be reduced under hydrogenation conditions.

Substitution: : Nucleophilic or electrophilic substitutions can modify the thiophene and triazole rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like mCPBA for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. Typical conditions involve carefully controlled temperatures, solvent choices (e.g., DMF, THF), and the use of catalysts where necessary.

Major Products

Depending on the reaction type, major products could include:

Oxidized thiophene derivatives.

Reduced oxadiazole and triazole derivatives.

Substituted thiophene and triazole compounds with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiophene and oxadiazole moieties. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene-linked oxadiazoles have demonstrated promising results in inhibiting the growth of human lung cancer (A549) and hepatocellular carcinoma (HepG2) cells. The mechanism often involves the inhibition of DNA and RNA synthesis without affecting protein synthesis, making these compounds valuable candidates for further development as anticancer agents .

Mechanisms of Action

The anticancer activity is attributed to several mechanisms:

- Inhibition of key enzymes involved in tumorigenesis.

- Interaction with biological targets such as kinases.

- Induction of apoptosis in cancer cells through various signaling pathways .

Pharmacological Profiles

In addition to anticancer properties, compounds related to this structure have been studied for their antibacterial, antifungal, and anti-inflammatory activities. For example, 1,3,4-thiadiazole derivatives have shown effectiveness against a range of pathogens and inflammation models .

Material Science

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Compounds like N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to form charge transfer complexes .

Photovoltaic Applications

Research has indicated that thiophene-based materials can enhance the efficiency of solar cells by improving charge mobility and stability. The incorporation of oxadiazole units can further optimize these properties by facilitating better light absorption and energy conversion efficiencies .

Agrochemicals

Pesticide Development

The structural features of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide suggest potential applications as agrochemicals. Compounds with similar frameworks have been investigated for their insecticidal and fungicidal properties. The ability to disrupt biological processes in pests makes these compounds candidates for developing new pesticides that are effective yet environmentally friendly .

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of DNA/RNA synthesis |

| Antibacterial/Fungal agents | Disruption of microbial cell function | |

| Material Science | Organic electronics (OLEDs & solar cells) | Charge mobility enhancement |

| Agrochemicals | Pesticide development | Disruption of biological processes in pests |

Mecanismo De Acción

The mechanism by which N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide exerts its effects can vary based on its application. Generally, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating biological pathways. The thiophene and oxadiazole rings, for example, can contribute to binding affinity and specificity through π-π stacking interactions, hydrogen bonding, and hydrophobic effects.

Comparación Con Compuestos Similares

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide stands out due to its intricate combination of thiophene, oxadiazole, and triazole functionalities, which offer a unique blend of chemical reactivity and potential applications. Similar compounds include:

Thiophene derivatives: : Known for their conductivity and used in organic electronics.

Oxadiazole compounds: : Often explored for their antibacterial and antifungal properties.

Triazole derivatives: : Widely studied in medicinal chemistry for their pharmacological potential.

Each of these related compounds exhibits distinct features but doesn't match the combined attributes present in N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide.

This compound's multifunctional nature and diverse applicability make it a valuable candidate for ongoing research and development across various scientific disciplines.

Actividad Biológica

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that incorporates multiple heterocyclic moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- 1,2,4-Oxadiazole : A five-membered ring containing two nitrogen atoms and one oxygen atom.

- Triazole : A five-membered ring containing three nitrogen atoms.

These structural features contribute to the compound's unique reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. Here are some key findings regarding the biological activity of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide:

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole and thiophene moieties have demonstrated significant antimicrobial properties. Studies have shown that derivatives of 1,3,4-thiadiazole exhibit:

- Antibacterial Activity : Effective against various bacterial strains including Mycobacterium bovis and Staphylococcus aureus .

- Antifungal Activity : Some derivatives have shown effectiveness against fungal pathogens .

Anticancer Activity

The compound's potential as an anticancer agent is notable. Research highlights include:

- Inhibition of Tumor Cell Proliferation : Compounds with similar structures have been shown to inhibit cell growth in various cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer) .

| Compound Type | Activity | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Antiproliferative | MCF7 | Sub-micromolar |

| Thiophene Derivatives | Antitumor | HT29 | Micromolar |

The mechanisms through which these compounds exert their effects include:

- Inhibition of DNA Synthesis : Compounds interfere with nucleic acid synthesis pathways crucial for cell replication .

- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells through increased p53 expression and caspase activation .

Case Studies

Several studies provide insights into the biological activities of compounds related to N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide:

- Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for antitubercular activity. The most potent compounds showed significant inhibition against Mycobacterium bovis both in active and dormant states .

- Desai et al. (2018) : Explored the anticancer properties of pyridine-based oxadiazoles. Their findings indicated strong antiproliferative effects against various human tumor cell lines with promising IC50 values .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization of heterocyclic rings. For instance, cyclization of 1,2,4-oxadiazole derivatives can be achieved using acetonitrile under reflux (1–3 min), followed by purification via recrystallization (e.g., DMF/water mixtures). Monitoring reaction completion via TLC and optimizing stoichiometric ratios of precursors (e.g., thiophene-2-carbonyl intermediates) are critical. Yield improvements (e.g., 65–76%) are reported using controlled cooling rates and solvent selection (ethanol or DMF) .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Assign chemical shifts for thiophene protons (~6.8–7.5 ppm) and triazole/oxadiazole carbons (~150–160 ppm) .

- X-ray Diffraction : Resolve ambiguities in regiochemistry or stereochemistry by determining bond lengths and angles (e.g., 1,3,4-thiadiazole derivatives) .

Q. What solvent systems are optimal for recrystallization?

- Methodological Answer : Ethanol-DMF (4:1 v/v) or ethanol/water mixtures are effective for recrystallizing thiophene-carboxamide derivatives. Solubility tests at elevated temperatures (70–80°C) followed by slow cooling (0.5°C/min) enhance crystal purity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?

- Methodological Answer : Use advanced NMR techniques:

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals from thiophene and triazole protons .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak broadening .

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies mitigate side reactions during cyclization steps (e.g., thiadiazole formation)?

- Methodological Answer :

- Reagent Selection : Use iodine and triethylamine in DMF to promote cyclization while minimizing sulfur elimination byproducts .

- Reaction Monitoring : Track intermediates via LC-MS to optimize reaction time (e.g., 20–60 min for thiadiazole derivatives) .

- Temperature Control : Maintain reflux conditions (e.g., 80°C in acetonitrile) to suppress competing pathways .

Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Antimicrobial Assays : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria, referencing structurally similar 1,3,4-thiadiazole derivatives with reported IC₅₀ values .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with positive controls (e.g., doxorubicin) .

- Molecular Docking : Model interactions with target proteins (e.g., DNA gyrase) using software like AutoDock Vina to prioritize experimental validation .

Q. What computational methods predict electronic properties relevant to material science applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and dipole moments, correlating with optoelectronic behavior .

- TD-DFT : Simulate UV-Vis spectra to identify π→π* transitions in thiophene-oxadiazole systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 76%)?

- Methodological Answer :

- Parameter Screening : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (polar aprotic vs. protic), and temperatures.

- Byproduct Analysis : Use GC-MS to identify side products (e.g., hydrolyzed intermediates) and adjust protecting groups .

- Scale-Up Validation : Replicate small-scale conditions (e.g., 1 mmol) at larger scales (10 mmol) to assess reproducibility .

Method Optimization

Q. What purification techniques improve yield for multi-gram syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.